molecular formula C12H17ClN2 B15256612 N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine

N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine

Cat. No.: B15256612
M. Wt: 224.73 g/mol
InChI Key: XYWQSMRTYUNQKU-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-1-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine ring substituted with a methyl group at position 1 and a 3-chlorobenzyl moiety at position 2. Its structure combines a lipophilic chlorophenyl group with a polar pyrrolidine scaffold, which may influence its binding affinity and pharmacokinetic properties.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H17ClN2/c1-15-6-5-12(9-15)14-8-10-3-2-4-11(13)7-10/h2-4,7,12,14H,5-6,8-9H2,1H3

InChI Key

XYWQSMRTYUNQKU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 3-chlorobenzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction can produce fully saturated derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Pyrrolidine-Based Analogs

a) 1-Benzyl-N-(3-chloro-2-fluorophenyl)pyrrolidin-3-amine
  • Structure : Differs by a benzyl group at the pyrrolidine nitrogen and a 2-fluoro substituent on the chlorophenyl ring.
  • Molecular Weight : 304.79 g/mol (vs. ~240.74 g/mol for the target compound).
  • Fluorine at the 2-position introduces electron-withdrawing effects, altering electronic interactions with target proteins .
b) NF1058 (N-((3-Chlorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methyl)-7-chloro-4-aminoquinoline)
  • Structure: Contains a quinoline core linked to a 3-chlorophenyl-pyrrolidinylmethyl group.
  • Biological Activity : Inhibits Ca²⁺-ATPase (SERCA1) with an IC₅₀ of 8.0 µM.
  • Key Differences: The extended quinoline system enhances π-π stacking interactions, improving potency compared to simpler pyrrolidine derivatives. The dual chlorophenyl groups may contribute to higher lipophilicity and target binding .

Substituted Phenylamine Derivatives

a) N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • Structure : Replaces pyrrolidine with a pyrazolopyridine heterocycle.
  • Key Differences :
    • The pyrazolopyridine core increases aromatic surface area, likely enhancing DNA intercalation or kinase inhibition.
    • Lack of a flexible pyrrolidine ring reduces conformational adaptability .
b) N-[(3-Nitrophenyl)methyl]pyridin-3-amine
  • Structure : Features a nitro group (electron-withdrawing) instead of chlorine on the phenyl ring.
  • Molecular Weight : 229.23 g/mol.
  • Key Differences :
    • The nitro group significantly lowers electron density on the aromatic ring, affecting hydrogen-bonding or charge-transfer interactions.
    • Pyridine as the amine scaffold introduces stronger basicity compared to pyrrolidine .

Piperazine and Piperidine Analogs

a) 1-(3-Chlorophenyl)piperazine
  • Structure : Piperazine ring replaces pyrrolidine.
  • Key Differences :
    • Piperazine’s additional nitrogen increases hydrogen-bonding capacity but reduces lipophilicity.
    • Commonly associated with serotonin receptor modulation, unlike pyrrolidine derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) IC₅₀ (Ca²⁺-ATPase) Key References
N-[(3-Chlorophenyl)methyl]-1-methylpyrrolidin-3-amine Pyrrolidine 3-Chlorobenzyl, N-methyl ~240.74 Not reported -
NF1058 Quinoline + Pyrrolidine 3-Chlorophenyl, 4-(pyrrolidinylmethyl) ~529.40 8.0 µM
1-Benzyl-N-(3-chloro-2-fluorophenyl)pyrrolidin-3-amine Pyrrolidine N-Benzyl, 2-Fluoro-3-chlorophenyl 304.79 Not reported
N-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Pyrazolopyridine 3-Chlorophenyl 244.68 Not reported

Key Findings and Implications

Substituent Effects :

  • Chlorine on the phenyl ring enhances lipophilicity and van der Waals interactions. Fluorine or nitro groups alter electronic properties, impacting binding specificity.
  • Bulky groups (e.g., benzyl) on the amine nitrogen reduce potency in enzyme inhibition but may improve receptor selectivity.

Scaffold Flexibility :

  • Pyrrolidine’s flexibility allows better adaptation to enzyme active sites compared to rigid heterocycles like pyrazolopyridine.

Biological Activity: Quinoline-containing analogs (e.g., NF1058) show superior Ca²⁺-ATPase inhibition due to extended aromatic systems .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the 3-chlorophenyl group shows aromatic proton signals at δ 7.2–7.5 ppm, while the pyrrolidine methyl group appears as a singlet near δ 2.3–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates the molecular ion peak (e.g., m/z 251.12 [M+H]⁺ for C₁₃H₁₇ClN₂) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

How does the 3-chlorophenyl substituent influence the compound’s reactivity and biological interactions compared to non-halogenated analogs?

Q. Advanced

  • Electronic Effects : The electron-withdrawing chlorine atom increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., ferroptosis inhibition via radical trapping, as in Liproxstatin-1 analogs) .
  • Steric Impact : The 3-chloro position minimizes steric hindrance compared to 2- or 4-substituted phenyl groups, optimizing binding to hydrophobic pockets in targets like GPCRs or kinases .
  • Comparative Studies : Replace the chloro group with methoxy or methylthio groups to assess changes in logP and target affinity via SAR .

What strategies resolve discrepancies in reported biological activities across studies?

Q. Advanced

  • Purity Validation : Contradictions often arise from impurities (>5%). Reproduce assays using HPLC-purified batches and quantify degradation products (e.g., via LC-MS stability studies) .
  • Assay Standardization : Use consistent cell lines (e.g., HT-1080 for ferroptosis inhibition) and control for redox conditions, as activity may vary with reactive oxygen species (ROS) levels .
  • Structural Confirmation : Re-examine crystallographic data (if available) or perform 2D-NMR (COSY, NOESY) to rule out stereoisomerism or tautomeric forms .

How should physicochemical properties inform storage and handling protocols?

Q. Basic

  • Solubility : The compound is likely soluble in DMSO or ethanol (based on pyrrolidine analogs), but precipitate in aqueous buffers. Prepare stock solutions in anhydrous DMSO .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the pyrrolidine amine. Monitor via TLC or NMR for decomposition .
  • Hygroscopicity : The hydrochloride salt form (if applicable) may require desiccant-containing packaging .

How can SAR studies elucidate the role of the pyrrolidine ring in pharmacological activity?

Q. Advanced

  • Ring Modifications : Synthesize analogs with piperidine or azetidine rings to assess conformational flexibility. Use X-ray crystallography to compare binding modes .
  • Methyl Group Impact : Replace the 1-methyl group with ethyl or cyclopropyl groups to study steric effects on target engagement (e.g., using SPR or ITC for binding affinity measurements) .
  • Bioisosteric Replacement : Substitute the pyrrolidine nitrogen with oxygen (tetrahydrofuran) or sulfur (thiolane) to probe electronic contributions .

What computational methods aid in predicting off-target interactions for this compound?

Q. Advanced

  • Docking Simulations : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries, focusing on conserved binding motifs (e.g., ATP-binding pockets) .
  • MD Simulations : Assess stability of ligand-target complexes (100 ns trajectories) to identify potential allosteric sites .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability and cytochrome P450 inhibition risks .

How can contradictory cytotoxicity data in cancer vs. normal cell lines be reconciled?

Q. Advanced

  • Dose-Response Curves : Perform 10-point dilution assays (1 nM–100 µM) to identify selective toxicity windows .
  • Mechanistic Profiling : Combine RNA-seq (to identify dysregulated pathways) and metabolomics (e.g., glutathione levels) to differentiate on-target vs. off-target effects .
  • Redox Sensitivity : Normal cells may upregulate antioxidant defenses (e.g., NRF2), masking cytotoxicity observed in cancer lines with impaired redox homeostasis .

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